molecular formula C22H17FN4OS B3016618 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797334-44-1

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B3016618
CAS No.: 1797334-44-1
M. Wt: 404.46
InChI Key: MVYUQQZNKLDXTA-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a complex organic compound that features a fluorophenyl group, a pyridinylamino group, and a thiazolylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions such as nucleophilic substitution, amide bond formation, and cyclization.

    Nucleophilic Substitution: The initial step often involves the substitution of a halogen atom on a benzene ring with a nucleophile, such as an amine or a thiol.

    Amide Bond Formation: The intermediate compounds are then reacted with acyl chlorides or anhydrides to form amide bonds.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the thiazole ring, which is a key feature of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)-N-(4-(2-(pyridin-2-ylamino)thiazol-4-yl)phenyl)acetamide
  • 2-(2-chlorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
  • 2-(2-bromophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Uniqueness

The uniqueness of 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and bioavailability compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-19-6-2-1-4-16(19)12-21(28)25-17-9-7-15(8-10-17)20-14-29-22(27-20)26-18-5-3-11-24-13-18/h1-11,13-14H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUQQZNKLDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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